N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, a methoxybenzamide moiety, and a methylene bridge connecting these two parts. Its distinct chemical structure allows it to participate in various chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a dithiol and an appropriate dihalide under basic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 3-methoxybenzoic acid with an amine under dehydrating conditions.
Coupling Reaction: The final step involves coupling the sulfone-containing tetrahydrothiophene with the methoxybenzamide moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The sulfone group and methoxybenzamide moiety allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar tetrahydrothiophene sulfone structure but with a pyrazole ring instead of a benzamide moiety.
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
Uniqueness
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide is unique due to its combination of a sulfone-containing tetrahydrothiophene ring and a methoxybenzamide moiety. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiolane ring with a dioxo substituent and a methoxybenzamide moiety. The molecular formula is C12H13N1O3S2, and it has a molecular weight of approximately 281.37 g/mol. The presence of the methoxy group is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid derivatives with thiolane dioxides. The synthetic route can be optimized for yield and purity through various catalytic methods.
Antimicrobial Activity
Research indicates that compounds containing the dioxo-thiolan structure exhibit notable antibacterial and antifungal properties. For instance:
- Antibacterial Activity : In vitro studies have shown that related compounds demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some derivatives are reported to be as low as 625 µg/mL against these pathogens .
- Antifungal Activity : Compounds similar to this compound have shown effectiveness against Candida albicans, with many derivatives exhibiting excellent antifungal activity .
The mechanism by which this compound exerts its biological effects may involve inhibition of critical cellular processes such as cell division and metabolic pathways. For example, 3-Methoxybenzamide, a related compound, has been identified as an inhibitor of ADP-ribosyltransferase, affecting cell division in Bacillus subtilis through interference with the FtsZ protein involved in cytokinesis .
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-12-4-2-3-11(7-12)13(15)14-8-10-5-6-19(16,17)9-10/h2-4,7,10H,5-6,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDCMRJLXDXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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